molecular formula C₅₅H₈₅NaO₂₄ B049691 Escin, monosodium salt CAS No. 20977-05-3

Escin, monosodium salt

Cat. No. B049691
CAS RN: 20977-05-3
M. Wt: 1124.2 g/mol
InChI Key: OJTQULAMLNBGOY-RRKCPRGASA-N
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Description

Synthesis Analysis

Although specific studies directly detailing the synthesis of escin, monosodium salt, were not identified, escin itself is derived from horse chestnut and undergoes various chemical modifications to improve its solubility and biological activity. Studies on similar compounds provide insights into synthetic pathways that could potentially apply to escin derivatives, including the use of specific reagents and conditions to introduce the sodium atom into the escin molecule (Lin Chun-ling, 2012).

Molecular Structure Analysis

Molecular dynamics simulations have revealed that escin molecules, including its monosodium salts, rapidly assemble in compact and stable surface clusters. This unique behavior is attributed to the long-range attraction between hydrophobic aglycones, intermediate dipole-dipole attraction, and strong short-range hydrogen bonds between the sugar residues (Tsibranska et al., 2019). These interactions dictate the molecular orientation and contribute to the formation of dense adsorption layers at the air-water interface.

Chemical Reactions and Properties

The chemical properties of escin, including its monosodium salt form, are largely influenced by its saponin structure, which facilitates the formation of viscoelastic interfaces and adsorption layers with very high dilatational and surface shear storage modulus. The behavior under chemical reactions reflects the stability and reactivity of escin molecules, particularly in forming stable clusters and interacting with water molecules (Tsibranska et al., 2017).

Physical Properties Analysis

The physical properties of escin and its monosodium salt are characterized by high surface activity, leading to the formation of dense adsorption layers and significant surface viscoelasticity. These properties are attributed to the unique molecular structure of escin, which allows for tight packing and significant normal displacement of the molecules at interfaces (Giménez-Ribes et al., 2019).

Chemical Properties Analysis

Escin's chemical properties, particularly as a monosodium salt, include its role in forming stable and compact adsorption layers, attributed to its saponin nature. The molecule demonstrates a capacity for trapping water molecules around its hydrophilic groups, contributing to its surfactant properties and the formation of viscoelastic surfaces with high surface modulus and viscosity (Tsibranska et al., 2017; Giménez-Ribes et al., 2019).

Scientific Research Applications

Anti-edematous and Anti-inflammatory Application

Scientific Field: Pharmacology

Methods of Application: The anti-inflammatory and anti-edematous effects of escin have been studied over many years in pre-clinical models . More recent data confirm the anti-inflammatory properties of escin in reducing vascular permeability in inflamed tissues, thereby inhibiting edema formation .

Results or Outcomes: The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins . The ability of escin to prevent hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 may help explain its protective effect on blood vessel permeability . Both oral escin and the transdermal gel have demonstrated efficacy in blunt trauma injuries and in chronic venous insufficiency .

Anti-cancer Application

Scientific Field: Oncology

Methods of Application: The anti-cancer properties of β-Escin are being studied in preclinical models . The major mechanisms for the anti-inflammatory activities are through modulation of eicosanoids and nuclear factor-kappa B (NF-kB) . Anti-proliferation activities occur via induction of p21 and decreased expression of cyclin D1 and anti-apoptotic members of the Bcl-2 family of proteins .

Results or Outcomes: Despite the many beneficial effects of β-Escin, it has been studied less extensively in models of cancer . Further studies are warranted to assess the usefulness of β-Escin for cancer prevention and therapy .

Treatment for Ischemic Damage

Scientific Field: Neurology

Treatment for Hemorrhoids

Scientific Field: Proctology

Treatment for Adenocarcinoma Cell Lines

Scientific Field: Oncology

Treatment for Trauma or Post-Operation Recovery

Scientific Field: Surgery

Safety And Hazards

When handling Escin, monosodium salt, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The market for Escin, monosodium salt, is projected to grow significantly from 2023 to 2031 . Moreover, recent studies have demonstrated Escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects . This suggests promising future directions for research involving Escin, monosodium salt, for medical and pharmaceutical applications as well as for basic research .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,8S,20S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1/t22?,23?,26?,27-,28-,29?,30?,31?,32-,33+,34-,35+,36-,37-,38+,39+,40-,41+,42?,43-,46+,47-,48-,50?,51-,52?,53-,54?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTQULAMLNBGOY-RRKCPRGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C)OC(=O)C)C(=O)OCC12[C@H]3C[C@@]4(C(=CCC5C4(CCC6C5(CCC([C@]6(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C1CC([C@@H](C2O)O3)(C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84NaO23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1124.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escin, monosodium salt

CAS RN

20977-05-3
Record name Escin, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020977053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escin, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
H Li, H Cao, J Ruan, Y Wu, D Yang, Q Gao… - Arabian Journal of …, 2023 - Elsevier
… Due to its protective effect on many edema disorders through anti-inflammatory and anti-edematous effects, escin monosodium salt (sodium aescinate) has achieved considerable …
Number of citations: 0 www.sciencedirect.com

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